molecular formula C13H9NO4S B2617783 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 730986-10-4

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B2617783
CAS No.: 730986-10-4
M. Wt: 275.28
InChI Key: FEPNJJFGUFBLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one is a heterocyclic compound featuring a 4H-pyran-4-one core substituted with a hydroxyl group at position 5 and a (benzo[d]oxazol-2-ylthio)methyl group at position 2. Its synthesis typically involves coupling reactions between pyranone derivatives and benzo[d]oxazole-thiol intermediates under reflux conditions, as observed in structurally related compounds .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-10-5-8(17-6-11(10)16)7-19-13-14-9-3-1-2-4-12(9)18-13/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPNJJFGUFBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)C(=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of benzo[d]oxazole-2-thiol with a suitable aldehyde or ketone under specific conditions. One common method involves the use of a methanolic solution of 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide to form benzo[d]oxazole-2-thiol . This intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Step 1: Pyranone Ring Formation

  • Starting Material : Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a common precursor.

  • Modification : Reaction with thionyl chloride converts hydroxyl groups to chlorides, followed by reduction with zinc powder under acidic conditions to yield Allomaltol .

  • Structure : Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) provides a reactive framework for further functionalization .

Step 2: Aldol Condensation

  • Reagents : Aldehydes (e.g., aromatic or substituted aldehydes) and catalysts like triethylene diamine (DABCO) .

  • Mechanism :

    • Allomaltol undergoes aldol reaction with aldehydes at position 6 (more reactive than position 3) .

    • Resulting α-hydroxy intermediates are reduced (e.g., using triethylsilane and trifluoroacetic acid) to eliminate hydroxyl groups .

Step 3: Thioether Coupling

  • Reagents : Benzo[d]oxazole-2-thiol or equivalents (e.g., thiol-containing coupling partners).

  • Conditions :

    • Nucleophilic substitution or coupling reactions (e.g., using appropriate solvents like dichloromethane).

    • Microwave-assisted methods may enhance yield and reduce reaction time.

Reaction Conditions and Methods

Step Reagents/Conditions Outcome
Pyranone ringKojic acid → thionyl chloride → Zn/H⁺Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one)
Aldol condensationAldehydes, DABCO, CH₂Cl₂Functionalized pyranone intermediates
Thioether couplingBenzo[d]oxazole-2-thiol, organic solventsTarget compound with thioether linkage

Characterization Techniques

  • NMR : Confirms proton environments (e.g., aromatic protons from benzo[d]oxazole, hydroxyl groups).

  • IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for pyranone).

  • Mass Spectrometry : Validates molecular weight (C₁₄H₁₂N₂O₄S, molecular formula).

Reaction Mechanism Insights

  • Pyranone Reactivity :

    • The pyranone ring’s electron-deficient carbonyl group facilitates nucleophilic attack .

  • Thioether Formation :

    • The benzo[d]oxazole-2-thiol acts as a nucleophile, displacing leaving groups (e.g., halides) on the pyranone.

Challenges and Limitations

  • Synthesis Complexity : Multi-step processes and precise control of reaction conditions are critical .

  • Purity : Chromatographic techniques (e.g., HPLC) are essential to isolate the target compound from byproducts.

This synthesis framework highlights the interplay of pyranone chemistry and sulfur-based coupling, offering insights into designing bioactive molecules. Further optimization of reaction conditions and mechanistic studies could enhance efficiency and scalability.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyranones, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in tumor growth and metastasis. Studies have demonstrated that these compounds can act as dual inhibitors of tyrosyl-DNA phosphodiesterases, which are involved in DNA repair mechanisms crucial for cancer cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been observed that similar benzothiazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes, which play a pivotal role in the inflammatory process . This suggests that 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one may also possess anti-inflammatory properties.

Case Study 1: Anticancer Activity

A study demonstrated the synthesis and evaluation of a series of pyranone derivatives, including this compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several benzothiazole-based compounds and tested them against common bacterial strains. The results showed that certain analogs exhibited strong antibacterial activity comparable to established antibiotics, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with the target molecule:

Compound 12 Series (e.g., 12c–12h)
  • Structure : Features a benzamide backbone linked to a benzo[d]oxazol-2-ylthioacetamide group.
  • Key Differences : Substituents on the benzamide (e.g., tert-butyl, cyclopentyl) and benzo[d]oxazole (e.g., 5-methyl, 5-chloro) vary, altering steric and electronic properties .
  • Bioactivity : Demonstrated cytotoxicity against HepG2 cells (IC50 values in the low micromolar range) and upregulated pro-apoptotic proteins (BAX, Caspase-3) while downregulating Bcl-2 .
(E)-2-(2-(Benzo[d]oxazol-2-yl)vinyl)-5-hydroxy-4H-pyran-4-one (9c)
  • Structure : Shares the 5-hydroxy-4H-pyran-4-one core but replaces the thioether-methyl group with a vinyl-linked benzo[d]oxazole.
  • Synthesis : Achieved a 78.4% yield with high purity (98.83% by HPLC) .
2-(Benzo[d]oxazol-2-ylthio)-N-(4–(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-acetamide (13a)
  • Structure : Contains a hydrazine-carbonyl-phenylacetamide chain linked to benzo[d]oxazol-2-ylthio.
  • Spectroscopic Data : IR peaks at 1660 cm⁻¹ (C=O) and 1H NMR signals at δ 10.79 (s, NH) confirm structural integrity .

Physicochemical and Spectral Comparison

Property Target Compound Compound 12 Series Compound 9c Compound 13a
Core Structure 4H-pyran-4-one Benzamide 4H-pyran-4-one Phenylacetamide
Key Functional Groups -OH, -S-CH2- -S-CH2-C(O)NH- -OH, -CH=CH- -S-CH2-C(O)NH-, hydrazine
Spectral Data (1H NMR) Not reported δ 7.76–7.29 (aromatic H) δ 7.66–7.29 (vinyl H) δ 10.79 (NH), 4.47 (CH2)
MS (m/z) Not reported 311.23 (base peak) 286.5 [M + H]+ 480.42 (M+)
Bioactivity Under investigation HepG2 cytotoxicity (IC50 < 10 µM) Not reported Not reported

Biological Activity

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one is a compound classified under benzoxazole derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzoxazole moiety linked to a pyranone structure. This unique combination contributes to its distinct biological properties.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various derivatives against model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) . The minimal inhibitory concentrations (MIC) for these compounds were evaluated, revealing that certain derivatives showed potent activity against these strains.

CompoundMIC (µg/mL)Activity
Compound A15Active against B. subtilis
Compound B30Active against E. coli
Compound C25Active against both

Antifungal Activity

The antifungal potential of this compound has been assessed in various studies. Notably, compounds derived from benzoxazole structures have shown effectiveness against fungal strains such as Candida albicans. The structure–activity relationship (SAR) indicates that specific substitutions on the benzoxazole ring enhance antifungal activity .

Anticancer Activity

The anticancer properties of this compound have been investigated using human colorectal carcinoma cell lines (HCT-116). In vitro studies employing the Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited promising anticancer activity, with IC50 values indicating their potency compared to standard chemotherapeutics like 5-fluorouracil.

CompoundIC50 (µM)Comparison to Standard
Compound X24.5Better than 5-FU (29.2 µM)
Compound Y39.9Comparable to 5-FU
Compound Z35.6Comparable to 5-FU

The mechanism underlying the biological activities of this compound involves its interaction with specific molecular targets. For instance, its anticancer effects may stem from the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzoxazole derivatives found that those with electron-donating groups exhibited enhanced antibacterial activity, particularly against Pichia pastoris .
  • Anticancer Evaluation : In a comparative study, several synthesized compounds were tested for their anticancer effects against HCT-116 cells. The results indicated that modifications in the molecular structure significantly influenced their potency .
  • SAR Analysis : The structure–activity relationship studies revealed that the presence of specific functional groups on the benzoxazole ring could either enhance or diminish biological activity, guiding future synthesis efforts .

Q & A

Q. What are the established synthetic routes for 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one?

The synthesis typically involves multi-step protocols starting with chalcone intermediates. For example:

  • Claisen-Schmidt condensation : Reacting 4-fluoro-3-methyl acetophenone with aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate to generate dihydropyrazole intermediates.
  • Thioether coupling : Introducing the benzo[d]oxazol-2-ylthio moiety via nucleophilic substitution or coupling reactions. For instance, reacting 2-mercaptobenzoxazole with a bromomethyl-substituted pyran-4-one derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethanol or methanol yields pure crystals, with reported yields ranging from 72% to 84% .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopic analysis :
    • IR spectroscopy : Key peaks include C=O (1730–1750 cm⁻¹), C=N (1630–1650 cm⁻¹), and C-O-C (1020–1040 cm⁻¹) .
    • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.1 ppm), SCH₂CO groups (δ 4.3–4.8 ppm), and pyrazole C5-H (δ 4.6–5.1 ppm) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 451 [M⁺] for derivative 6a) confirm molecular weight .
  • Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What biological activities have been explored for derivatives of 5-hydroxy-4H-pyran-4-one?

  • Tyrosinase inhibition : Derivatives like kojic acid analogs show competitive inhibition via chelation of copper ions in the enzyme active site. Assays involve measuring L-DOPA oxidation rates .
  • Antioxidant properties : Evaluated via DPPH radical scavenging and lipid peroxidation assays. The enolic hydroxyl group in the γ-pyranone structure contributes to radical neutralization .
  • Antitubercular activity : Derivatives with substituted aryl groups exhibit MIC values <10 µg/mL against Mycobacterium tuberculosis H37Rv, validated through microplate Alamar Blue assays .

Q. How are computational methods like molecular docking applied to study this compound’s interactions?

  • Docking studies : Used to predict binding modes with targets like tyrosinase or mycobacterial enzymes. For example:
    • Autodock Vina or Glide : Simulate ligand-receptor interactions, focusing on hydrogen bonding with active-site residues (e.g., His263 in tyrosinase) and hydrophobic contacts .
    • QM/MM simulations : Assess electronic interactions of the thioether and pyranone moieties with metal ions (e.g., Cu²⁺ in tyrosinase) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP <3.5, high GI absorption) to prioritize derivatives for in vivo testing .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 3a-f derivatives in ) to confirm peak assignments .
  • Crystallography : Resolve ambiguous signals via single-crystal X-ray diffraction (e.g., CCDC deposition for bond-length validation) .
  • Dynamic NMR : Use variable-temperature experiments to assess conformational flexibility in SCH₂CO or pyrazole groups .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Stabilize the enolic hydroxyl group (pKa ~8.2) by buffering solutions to pH 6–7 .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across studies?

  • Standardize assays : Use identical strains (e.g., M. tuberculosis H37Rv) and endpoints (e.g., MIC90 vs. IC50) for cross-study comparisons .
  • Control compounds : Include reference drugs (e.g., isoniazid for antitubercular studies) to normalize potency metrics .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to assess variability in IC50 values caused by assay conditions (e.g., serum concentration in cell-based assays) .

Q. What are the limitations of current synthetic methods?

  • Low regioselectivity : Competing alkylation at N-7 vs. O-6 positions in pyranone derivatives requires careful optimization of base (e.g., K₂CO₃ vs. NaH) .
  • Scale-up challenges : Column chromatography for purification is impractical beyond 10 g; switch to recrystallization or fractional distillation .
  • Byproduct formation : Monitor reactions via TLC to minimize thioether oxidation to sulfoxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.